
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
Descripción general
Descripción
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as DMOX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMOX belongs to the family of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mecanismo De Acción
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 . This protein plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer drugs .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, leading to the inhibition of the target’s function . This interaction can result in changes in cellular processes, such as cell cycle progression .
Biochemical Pathways
Given its potential target, it may impact the cell cycle regulation pathway . The downstream effects of this could include cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles, depending on their chemical structure and the physiological environment . The metabolism and excretion of these compounds can also vary, impacting their bioavailability .
Result of Action
If it acts similarly to related compounds, it may induce cell cycle arrest and apoptosis, particularly in cancer cells . This could potentially lead to a reduction in tumor growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target . Additionally, the physiological environment within the body, including the presence of metabolic enzymes and transport proteins, can affect the compound’s bioavailability and efficacy .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is its versatility in terms of potential therapeutic applications. N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for a wide range of diseases. Another advantage of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is its low toxicity, which has been demonstrated in animal studies. However, one limitation of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide and its potential side effects.
Direcciones Futuras
For research on N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide include further elucidation of its mechanism of action, optimization of its synthesis method to improve its solubility and bioavailability, and exploration of its potential therapeutic applications in various diseases. Additionally, more studies are needed to evaluate the safety and efficacy of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide in animal models and clinical trials.
Aplicaciones Científicas De Investigación
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-cancer properties. Studies have shown that N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide inhibits the growth of cancer cells in vitro and in vivo by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to possess anti-microbial properties by inhibiting the growth of bacteria and fungi.
Propiedades
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O4S/c1-26(23,24)11-5-2-9(3-6-11)14(22)19-16-21-20-15(25-16)12-8-10(17)4-7-13(12)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIMJVCTKBDSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3410189.png)
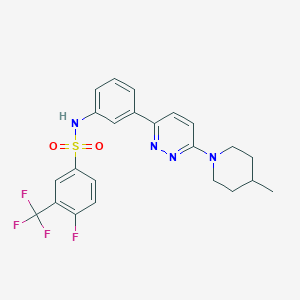
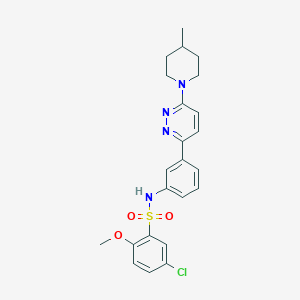
![2,5-dichloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3410224.png)

![N-allyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B3410247.png)
![8-allyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3410248.png)
![N-allyl-N'-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B3410249.png)
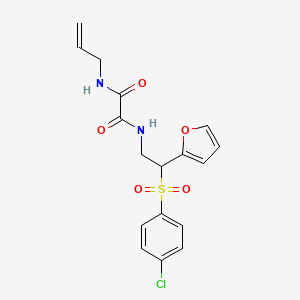
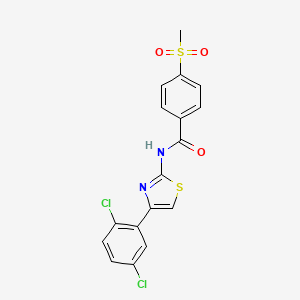

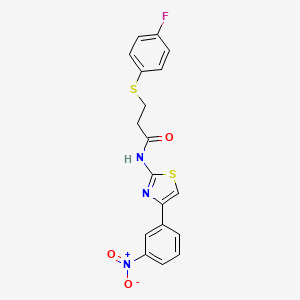
![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3410280.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3410285.png)